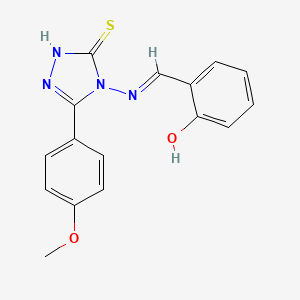![molecular formula C10H9Cl5O2 B12008449 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 5335-26-2](/img/structure/B12008449.png)
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is a chlorinated aromatic compound with the molecular formula C10H9Cl5O2. This compound is characterized by the presence of multiple chlorine atoms and two ethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,3,5-tetrachlorobenzene with 2-(2-chloroethoxy)ethanol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or ethoxy groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids .
Applications De Recherche Scientifique
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies related to the effects of chlorinated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to interact with various biological pathways, potentially leading to inhibitory or stimulatory effects on specific enzymes or cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar properties but lacking ethoxy groups.
1,2,4,5-Tetrachloro-3-nitrobenzene: Another chlorinated benzene derivative with a nitro group instead of ethoxy groups.
1,2,3,5-Tetrachloro-4-methoxybenzene: Similar structure but with a methoxy group instead of ethoxy groups.
Uniqueness
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is unique due to the presence of both multiple chlorine atoms and ethoxy groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
5335-26-2 |
|---|---|
Formule moléculaire |
C10H9Cl5O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,2,3,5-tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H9Cl5O2/c11-1-2-16-3-4-17-10-7(13)5-6(12)8(14)9(10)15/h5H,1-4H2 |
Clé InChI |
MUFFSGFNYHDFMP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OCCOCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)

![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)


![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)
